cis-1-Iodo-2-(heptafluoropropyl)cyclohexane
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Overview
Description
cis-1-Iodo-2-(heptafluoropropyl)cyclohexane is a chemical compound with the molecular formula C9H10F7I and a molecular weight of 378.07 g/mol . It is characterized by the presence of an iodine atom and a heptafluoropropyl group attached to a cyclohexane ring. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of cis-1-Iodo-2-(heptafluoropropyl)cyclohexane typically involves the iodination of a cyclohexane derivative. One common method includes the reaction of cyclohexane with iodine and a fluorinated alkyl group under specific conditions to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
cis-1-Iodo-2-(heptafluoropropyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding cyclohexane derivative.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form cyclohexanone derivatives.
Scientific Research Applications
cis-1-Iodo-2-(heptafluoropropyl)cyclohexane is widely used in scientific research, particularly in:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1-Iodo-2-(heptafluoropropyl)cyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function .
Comparison with Similar Compounds
cis-1-Iodo-2-(heptafluoropropyl)cyclohexane can be compared with other similar compounds, such as:
cis-1-Iodo-2-(trifluoromethyl)cyclohexane: This compound has a trifluoromethyl group instead of a heptafluoropropyl group, resulting in different chemical properties and reactivity.
cis-1-Bromo-2-(heptafluoropropyl)cyclohexane: The bromine atom in this compound can lead to different reactivity and applications compared to the iodine-containing compound.
cis-1-Iodo-2-(pentafluoroethyl)cyclohexane:
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(1R,2R)-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2/t5-,6+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDPCHBOZHWKOZ-NTSWFWBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(C(C(F)(F)F)(F)F)(F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F7I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379288 |
Source
|
Record name | cis-1-Iodo-2-(heptafluoropropyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7589-43-7 |
Source
|
Record name | cis-1-Iodo-2-(heptafluoropropyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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